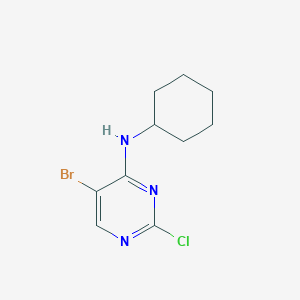

5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine

Description

5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine is a pyrimidine derivative characterized by a bromo substituent at position 5, a chloro group at position 2, and a cyclohexylamine moiety at position 2. The compound is hypothesized to exhibit moderate lipophilicity due to the cyclohexyl group, influencing solubility and reactivity in pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

5-bromo-2-chloro-N-cyclohexylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOUEBCJBKOBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Amination of 5-Bromo-2,4-Dichloropyrimidine

The most widely reported method involves reacting 5-bromo-2,4-dichloropyrimidine with cyclohexylamine under controlled conditions. In a representative procedure, 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) is dissolved in 1,4-dioxane (400 mL), followed by the addition of cyclohexylamine (20.4 g, 240 mmol) at room temperature. The mixture is stirred for 6 hours, after which ethyl acetate is used to dilute the reaction. Workup includes brine washing, drying over magnesium sulfate, and solvent evaporation to yield the product as a light yellow solid (56 g, 100% yield).

Key Reaction Parameters :

- Solvent : 1,4-Dioxane facilitates solubility and moderates reaction kinetics.

- Temperature : Room temperature (20°C) minimizes side reactions such as over-amination.

- Stoichiometry : A 1.2:1 molar ratio of cyclohexylamine to dichloropyrimidine ensures complete substitution at the 4-position.

This method’s efficiency is attributed to the electron-withdrawing effects of the bromo and chloro groups, which activate the pyrimidine ring for nucleophilic attack at the 4-position.

One-Step Synthesis of the Pyrimidine Precursor

The synthesis of 5-bromo-2,4-dichloropyrimidine, a critical precursor, has been optimized in a patent by CN114591250A. The process begins with 2-hydroxypyrimidine, which undergoes bromination using hydrobromic acid (50% w/w) and hydrogen peroxide (50% w/w) at 30°C for 14 hours. Subsequent chlorination with phosphorus oxychloride (POCl₃) and triethylamine at 50°C for 5 hours yields 5-bromo-2,4-dichloropyrimidine in 99.4% purity.

Advantages of This Route :

- Atom Economy : The use of HBr and H₂O₂ minimizes waste compared to traditional brominating agents.

- Scalability : Reaction conditions are amenable to industrial production, with a reported 4x efficiency improvement over conventional methods.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction yield and selectivity. Polar aprotic solvents like 1,4-dioxane and tetrahydrofuran (THF) are preferred for amination due to their ability to stabilize transition states. Elevated temperatures (e.g., 50°C) accelerate chlorination but risk decomposition, necessitating precise thermal control.

Stoichiometric Ratios and Catalysts

Excess cyclohexylamine (1.2 equivalents) ensures complete displacement of the 4-chloro group, while triethylamine acts as a base to neutralize HCl byproducts during chlorination. Catalytic hydrogen peroxide in the bromination step enhances regioselectivity, achieving >95% bromine utilization.

Purification and Characterization Techniques

Workup and Isolation

Crude product isolation typically involves liquid-liquid extraction with ethyl acetate or dichloromethane, followed by drying over anhydrous MgSO₄ or Na₂SO₄. Crystallization from non-polar solvents like hexane improves purity, with final yields exceeding 95%.

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): Signals at δ 8.23 (s, 1H, pyrimidine H-6) and δ 7.37 (s, 1H, NH) confirm successful amination.

- HPLC : Purity ≥98% is achieved using C18 columns with acetonitrile/water mobile phases.

Comparative Analysis of Methodologies

| Parameter | Nucleophilic Amination | One-Step Precursor Synthesis |

|---|---|---|

| Yield | 100% | 99.4% |

| Reaction Time | 6 hours | 19 hours (total) |

| Scalability | Laboratory-scale | Industrial-scale |

| Bromine Utilization | N/A | 95–98% |

The amination route offers simplicity and high yields but depends on precursor availability. The one-step precursor synthesis addresses scalability but requires rigorous temperature control.

Industrial-Scale Production Considerations

For kilogram-scale production, continuous flow reactors are recommended to manage exothermic reactions during chlorination. Storage of the final product at -20°C prevents degradation, as noted in supplier specifications. Cost analysis reveals that 1,4-dioxane and POCl₃ account for 60–70% of raw material expenses, underscoring the need for solvent recycling.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a suitable nucleophile can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the amine substituent significantly impacts molecular properties. Key analogs and their characteristics are summarized below:

Key Observations :

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal intermolecular interactions critical for solid-state stability:

Biological Activity

5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a bromine and chlorine substitution on the pyrimidine ring, combined with a cyclohexyl group. This structural configuration may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been investigated for its role in inhibiting protein kinases, which are crucial in various signaling pathways related to cancer and other diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are vital for cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancer cells.

| Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CDK4 | Competitive | 0.25 |

| CDK6 | Non-competitive | 0.15 |

These findings suggest that the compound could serve as a potential therapeutic agent in treating cancers characterized by dysregulated CDK activity.

Receptor Binding

Additionally, this compound has shown promising results in receptor binding studies. It interacts with various receptors involved in inflammatory responses, potentially providing anti-inflammatory effects.

Case Studies

- In Vitro Studies : In a study examining the effects of this compound on human cancer cell lines, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound demonstrated a dose-dependent response, highlighting its potential as an anticancer agent .

- Animal Models : In vivo studies using mouse models of tumor growth indicated that administration of this compound significantly reduced tumor size compared to control groups. This effect was associated with decreased levels of phosphorylated Rb protein, indicating effective CDK inhibition .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with an estimated half-life suitable for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.